molecular formula C8H6F13O4P B142134 Perfluorooctyl phosphate CAS No. 57678-01-0

Perfluorooctyl phosphate

Cat. No. B142134
CAS RN: 57678-01-0
M. Wt: 444.08 g/mol
InChI Key: FZTRDYSPWWJCOF-UHFFFAOYSA-N
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Description

Perfluorooctyl phosphate is a monoalkyl phosphate that is 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol in which the hydroxyl hydrogen is substituted by a phosphate group. It has a role as an environmental contaminant and a xenobiotic .


Synthesis Analysis

Perfluorooctyl phosphate is synthesized through a process that involves the use of perfluorodecyl phosphate as a precursor . The synthesis process also involves the use of electrochemical fluorination (ECF) manufacturing process .


Chemical Reactions Analysis

Perfluorooctyl phosphate undergoes enzymatic cleavage reaction resulting in the identification of perfluorooctylphosphonic acid (PFOPA). PFOPA was found in the bile, intestine, kidney, and liver of carp .


Physical And Chemical Properties Analysis

Perfluorooctyl phosphate has a molecular weight of 444.08 g/mol . It is a persistent and bioaccumulative chemical that is known for its persistence, long-distance migration, and toxicity .

Scientific Research Applications

Edible Oil Contamination and Safety

Perfluoroalkyl substances (PFASs), including PFOP, have been widely used in consumer and industrial applications due to their stability and unique physicochemical properties. However, PFASs are considered emerging organic pollutants with potential toxicity to human health. In the context of edible oil, PFASs can contaminate it through raw materials, processing, or migration from oil contact materials. Researchers have been studying the occurrence, contamination levels, and detection methods of PFASs in edible oil to minimize human exposure and ensure safety .

Artificial Oxygen Carriers

Perfluorocarbon-based artificial oxygen carriers have gained attention for their potential use in red blood cell substitutes. These carriers, including PFOP derivatives, can enhance oxygen transport capacity and tissue oxygenation. Research is ongoing to optimize their properties, stability, and safety for clinical applications .

Environmental Monitoring and Remediation

PFASs, including PFOP, are persistent in the environment. Researchers explore their behavior, fate, and remediation strategies. Understanding their mobility, degradation pathways, and removal techniques is crucial for environmental protection .

Toxicology and Health Effects

Studies investigate the toxicological effects of PFASs, including PFOP, on human health. These compounds can accumulate in tissues and affect various organs. Researchers examine their impact on immune function, endocrine disruption, and carcinogenicity .

Analytical Methods Development

Researchers continuously improve analytical methods for detecting PFASs, including PFOP, in various matrices. Liquid chromatography-mass spectrometry (LC-MS) techniques play a vital role in quantifying these compounds in environmental samples, food, and biological tissues .

Materials Science and Surface Coatings

PFASs exhibit unique surface properties, such as hydrophobicity and oleophobicity. Researchers explore their use in coatings, textiles, and other materials. PFOP derivatives may find applications in water-repellent coatings and stain-resistant fabrics .

Mechanism of Action

Target of Action

Perfluorooctyl phosphate (PFOP) is a type of per- and polyfluoroalkyl substance (PFAS). PFASs have been identified as endocrine-disrupting chemicals . Experimental models and epidemiologic studies suggest that PFAS exposures target the ovary and represent major risks for women’s health . A study has established protein tyrosine phosphatase SHP-2 as a new cellular target of PFAS .

Mode of Action

PFASs, including PFOP, interfere with normal reproductive function and hormonal signaling . They can diminish ovarian reserve and reduce endogenous hormone synthesis through various mechanisms. These include activating peroxisome proliferator-activated receptors, disrupting gap junction intercellular communication between oocyte and granulosa cells, inducing thyroid hormone deficiency, antagonizing ovarian enzyme activities involved in ovarian steroidogenesis, or inhibiting kisspeptin signaling in the hypothalamus .

Biochemical Pathways

The potential mechanisms of PFASs include activation of peroxisome proliferator-activated receptor (PPAR) signaling pathways, disruption of intercellular communication between oocytes and granulosa cells, and induction of oxidative stress . PFASs could diminish ovarian reserve and reduce endogenous hormone synthesis through these pathways .

Pharmacokinetics

Pfass, in general, are known for their high chemical and thermal stability, which makes them persistent in the environment . They can dissolve a significant amount of oxygen, which is of special interest for current investigations .

Result of Action

The result of PFOP’s action is primarily seen in its endocrine-disrupting effects. Numerous epidemiologic studies have identified associations of higher PFAS exposure with later menarche, irregular menstrual cycles, longer cycle length, earlier age of menopause, and reduced levels of estrogens and androgens . Adverse effects of PFAS on ovarian folliculogenesis and steroidogenesis have been confirmed in experimental models .

Action Environment

PFASs are ubiquitous and persistent in the environment and in humans . They are found widespread in drinking water, foods, food packaging materials, and other consumer products . Environmental factors such as the presence of these substances in various media can influence the compound’s action, efficacy, and stability. More research is warranted to understand the influence of environmental factors on the action of PFOP .

Safety and Hazards

Perfluorooctyl phosphate is harmful if swallowed or inhaled. It causes severe skin burns and eye damage. It is suspected of causing cancer and may damage fertility or the unborn child . It also has potential adverse effects on the immune system .

Future Directions

Future research about degradation repair measures, sources, and risk assessment of Perfluorooctyl phosphate will be performed . More information is needed on long-chain Perfluorooctyl phosphate than for replacement and emerging compounds .

properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F13O4P/c9-3(10,1-2-25-26(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTRDYSPWWJCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13CH2CH2OP(=O)(OH)2, C8H6F13O4P
Record name Perfluorooctyl phosphate
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90558000
Record name 6:2 Fluorotelomer phosphate monoester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluorooctyl phosphate

CAS RN

57678-01-0
Record name Mono[2-(perfluorohexyl)ethyl] phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57678-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6:2 Fluorotelomer phosphate monoester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Octanol, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, 1-(dihydrogen phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.311
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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